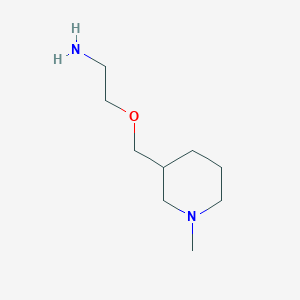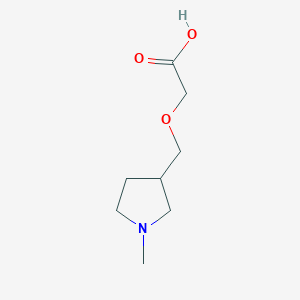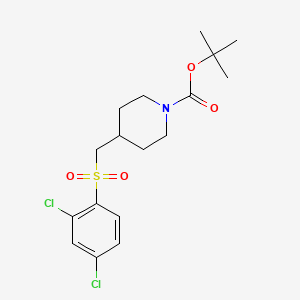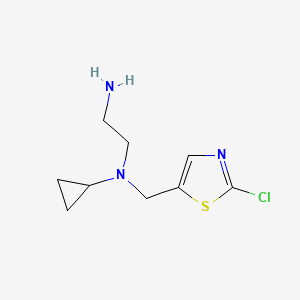![molecular formula C18H25ClN2O B3233649 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone CAS No. 1353948-10-3](/img/structure/B3233649.png)
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
説明
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCAMPE, and it is a piperidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of BCAMPE is not fully understood, but it is believed to act on various receptors in the body. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. BCAMPE has also been shown to bind to the serotonin receptor, which is responsible for the regulation of mood and anxiety. Additionally, BCAMPE has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
BCAMPE has been shown to have significant biochemical and physiological effects in various studies. It has been found to reduce inflammation and pain, and it has also been shown to have anti-cancer properties. BCAMPE has been studied for its effects on the central nervous system, and it has been found to have potential as a treatment for depression and anxiety disorders. Additionally, BCAMPE has been shown to have positive effects on the cardiovascular system, and it has been found to have potential as a treatment for hypertension.
実験室実験の利点と制限
One of the major advantages of BCAMPE is its potential as a multi-targeted drug. It has been shown to have significant effects on various systems in the body, which makes it a promising drug candidate for the treatment of various diseases. Additionally, the synthesis method of BCAMPE is relatively simple and cost-effective, which makes it an attractive option for researchers. However, one of the limitations of BCAMPE is its limited solubility in water, which can make it difficult to administer in some cases.
将来の方向性
There are several future directions that can be explored in the research of BCAMPE. One potential area of study is the development of BCAMPE-based drugs for the treatment of various diseases. Additionally, more research can be conducted to fully understand the mechanism of action of BCAMPE and its effects on various systems in the body. Furthermore, the synthesis of BCAMPE can be optimized to improve its yield and purity. Overall, the future of BCAMPE research is promising, and it has the potential to make significant contributions to various fields.
科学的研究の応用
BCAMPE has been studied extensively for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic properties, and it has also been shown to have potential as an anti-cancer agent. BCAMPE has been studied for its effects on the central nervous system, and it has been found to have potential as a treatment for depression and anxiety disorders. Additionally, BCAMPE has been studied for its effects on the cardiovascular system, and it has been found to have potential as a treatment for hypertension.
特性
IUPAC Name |
1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-11-18(22)20-10-4-7-16(13-20)14-21(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNXQFBCRRGXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134248 | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone | |
CAS RN |
1353948-10-3 | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B3233570.png)




![2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B3233601.png)


![{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233611.png)
![[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3233615.png)



